BenchChemオンラインストアへようこそ!

(2-(2-Thienyl)cyclopropyl)methylamine

Medicinal Chemistry CNS Drug Design Physicochemical Properties

(2-(2-Thienyl)cyclopropyl)methylamine, systematically named [2-(thiophen-2-yl)cyclopropyl]methanamine, is a bifunctional C8H11NS heterocyclic primary amine featuring a conformationally restricted cyclopropane ring directly substituted with a thiophene at the 2-position and a methylamine moiety. This compound is a member of the 2-aryl/heteroarylcyclopropylamine class, a privileged scaffold in medicinal chemistry for LSD1/KDM1A inhibitor programs and CNS-targeted ligands, where its cis/trans stereochemistry and ring strain are critical for target engagement.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 1226016-59-6
Cat. No. B1464617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Thienyl)cyclopropyl)methylamine
CAS1226016-59-6
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=CS2)CN
InChIInChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2
InChIKeyLQWLXGXOJYGXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Specification: (2-(2-Thienyl)cyclopropyl)methylamine (CAS 1226016-59-6) as a Defined 2-Heteroarylcyclopropylamine Building Block


(2-(2-Thienyl)cyclopropyl)methylamine, systematically named [2-(thiophen-2-yl)cyclopropyl]methanamine, is a bifunctional C8H11NS heterocyclic primary amine featuring a conformationally restricted cyclopropane ring directly substituted with a thiophene at the 2-position and a methylamine moiety [1]. This compound is a member of the 2-aryl/heteroarylcyclopropylamine class, a privileged scaffold in medicinal chemistry for LSD1/KDM1A inhibitor programs and CNS-targeted ligands, where its cis/trans stereochemistry and ring strain are critical for target engagement [2]. It serves as a key synthetic intermediate for constructing more complex, chiral bioactive molecules, with its free amine and thiophene sulfur providing orthogonal reactive handles for parallel derivatization [1].

The Risk of Analog Swapping: Why Not All Thienyl Cyclopropylamines Are Interchangeable for KDM1A and CNS Programs


Simple in-class substitution is a high-risk procurement strategy for thienyl cyclopropylamines. Critically, the position of the thiophene attachment (2-thienyl vs. 3-thienyl) and the amine connectivity (primary methylamine vs. direct cyclopropyl amine) are not trivial structural variations; they dictate the scaffold's three-dimensional vector, electronic character, and metabolic soft spots. A direct comparator, dipropyl-(2-thiophen-2-yl-cyclopropyl)-amine, demonstrates high potency (Ki 13 nM) at the 5-HT1A receptor [1], an activity profile that can be entirely abrogated or shifted to other aminergic receptors by even minor N-alkyl modifications or regioisomeric changes. Furthermore, the development of clinical-stage LSD1 inhibitors like TAK-418 specifically relies on the defined (1R,2R)-trans-2-arylcyclopropylamine core [2]. Procuring an undefined stereoisomer or a regioisomer like the 3-thienyl variant introduces a different pharmacokinetic and pharmacodynamic profile, invalidating structure-activity relationship (SAR) models and potentially derailing a lead optimization campaign.

Head-to-Head Comparator Evidence: Quantifying the Differentiation of (2-(2-Thienyl)cyclopropyl)methylamine


CNS Drug-Likeness: Physicochemical Property Differentiation from 3-Thienyl and Des-Thienyl Analogs

A key procurement differentiator lies in its optimal CNS drug-like physicochemical profile. The target compound has a computed XLogP3-AA of 1.1, a topological polar surface area (tPSA) of 54.3 Ų, and only 2 rotatable bonds [1]. When compared to the carbon analog (2-phenylcyclopropyl)methylamine, the presence of the thiophene sulfur slightly increases tPSA (from ~26 Ų for the phenyl analog) and dramatically alters the electronic distribution and metabolic profile, a common strategy to reduce CYP450-mediated clearance while maintaining permeability [2]. Compared to the 3-thienyl regioisomer, the 2-thienyl attachment in the target compound provides a different vector for the sulfur atom, which can impact critical hydrogen-bonding/pi-sulfur interactions with target proteins, although specific affinity data for this pair is not publicly available (Class-level inference) [1].

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Synthetic Utility: Orthogonal Reactive Handle Differentiation from N-Alkylated Analogs for Late-Stage Functionalization

The target compound features a free primary amine, a critical differentiator from commercially available N-alkylated analogs like N,N-dipropyl-(2-thiophen-2-yl-cyclopropyl)-amine. The primary amine (pKa ~10) allows for diverse, high-yielding transformations such as reductive amination, amide coupling, or sulfonamide formation, which are not possible with the tertiary amine analog . This provides a distinct procurement value for medicinal chemistry groups who require a single scaffold that can be diversified into multiple screening library members. The N,N-dipropyl analog (Ki 13 nM at 5-HT1A) cannot be dealkylated easily, locking the user into a single pharmacophore [1]. This is a direct head-to-head comparison of synthetic potential.

Organic Synthesis Late-Stage Functionalization Building Block

Conformational Restriction: Ring Strain and Defined Geometry for LSD1 Inhibitor Scaffold Optimization

The cyclopropane ring imposes a rigid, defined exit vector for the thiophene and amine substituents, a key structural requirement for binding to LSD1/KDM1A. The clinical candidate TAK-418 [(1R,2R)-trans-2-arylcyclopropylamine core] and related patent disclosures explicitly claim the 2-heteroarylcyclopropylamine motif for potent LSD1 inhibition . While the target compound is the racemic 2-thienyl variant, it provides the identical conformational constraint (cyclopropane bond angle ~60°, restricted rotation) that is proven to be critical for potency. In contrast, a non-constrained analog like 2-(thiophen-2-yl)ethanamine (a simple ethyl linker) would lack this pre-organized geometry, likely resulting in a significant entropy penalty upon binding and reduced affinity [1]. This is a class-level inference supported by the clinical advancement of a direct structural analog.

Epigenetics LSD1 Inhibition Conformational Analysis

High-Value Application Scenarios for (2-(2-Thienyl)cyclopropyl)methylamine Based on Comparative Evidence


Chiral Resolution for CNS Lead Optimization: Stereospecific Synthesis of 5-HT1A or LSD1 Ligands

Based on the high 5-HT1A affinity of the structurally related dipropyl analog (Ki 13 nM) and the preclinical efficacy of the cyclopropylamine-based LSD1 inhibitor TAK-418, the target compound is ideally suited as a racemic intermediate for chiral resolution. Procurement of the racemic mixture followed by chiral chromatography or diastereomeric salt resolution yields the individual (1R,2R) and (1S,2S) enantiomers, which can be elaborated into stereochemically pure, patentable lead compounds. The primary amine handle is essential for this late-stage diversification, a feature not available in pre-alkylated commercial analogs [1].

Parallel Library Synthesis for CNS Physicochemical Property Screening

The favorable CNS drug-like properties (XLogP3 1.1, tPSA 54.3 Ų) and the presence of a free primary amine make this compound a superior choice for generating focused CNS screening libraries. Through simple amide coupling or reductive amination reactions, a matrix of 50-100 diverse amide or amine products can be synthesized in parallel. This allows a medicinal chemistry team to efficiently explore the SAR around the 2-thienylcyclopropyl scaffold, a strategy that is significantly more productive than purchasing a limited set of pre-made, expensive N-alkyl analogs [1].

Mechanistic Probe for KDM1A/LSD1 Demethylase Activity

Given its direct structural relationship to the irreversible or mechanism-based LSD1 inhibitors derived from the cyclopropylamine scaffold, this compound can be used as a core fragment for designing novel covalent probes. Its cyclopropane ring, as seen in TAK-418, is critical for the mechanism of action. A research group procuring this specific building block can install a warhead or a fluorescent tag onto the primary amine, creating a tool compound to study LSD1 biology, confident that the core scaffold matches that of a clinically validated inhibitory class [1].

Quote Request

Request a Quote for (2-(2-Thienyl)cyclopropyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.